molecular formula C15H15BrO2 B6303832 [2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol CAS No. 2056110-50-8

[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol

Cat. No. B6303832
CAS RN: 2056110-50-8
M. Wt: 307.18 g/mol
InChI Key: NBAPUVLWDNQVGB-UHFFFAOYSA-N
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Description

“[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol” is a chemical compound with the CAS Number: 1823817-52-2 . It has a molecular weight of 307.19 and its IUPAC name is (2-(benzyloxy)-5-bromo-4-methylphenyl)methanol . The compound is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15BrO2/c1-11-7-15(13(9-17)8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzylic compounds in general show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.19 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

BMBM is a useful intermediate for the synthesis of a variety of compounds, including drugs and other compounds with potential therapeutic applications. BMBM has also been used in the synthesis of polymers, dyes, and other materials. In addition, BMBM has been used in the study of biochemical and physiological effects, as it can be used to study the effects of different compounds on biological systems.

Mechanism of Action

The mechanism of action of BMBM is not fully understood. However, it is believed that the reaction of benzyl bromide with 5-methyl-2-phenyl-2-pentanone in the presence of a base catalyst results in the formation of a carbocation intermediate. This intermediate then undergoes a rearrangement reaction to form the desired product, BMBM.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMBM are not well-understood. However, studies have shown that BMBM has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, BMBM has been shown to have antioxidant properties, and may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of BMBM in lab experiments has several advantages. BMBM is relatively easy to obtain and is relatively stable. In addition, it is relatively non-toxic and has a low melting point. However, there are some limitations to using BMBM in lab experiments. For example, the reaction of benzyl bromide with 5-methyl-2-phenyl-2-pentanone in the presence of a base catalyst can be difficult to control, and the reaction can be slow.

Future Directions

The potential applications of BMBM are numerous, and there are many potential future directions for research. For example, further research could be done on the biochemical and physiological effects of BMBM, as well as its potential therapeutic applications. In addition, further research could be done on the synthesis of BMBM and the development of new methods for its synthesis. Finally, further research could be done on the use of BMBM as an intermediate in the synthesis of other compounds.

Synthesis Methods

BMBM is synthesized through the reaction of benzyl bromide with 5-methyl-2-phenyl-2-pentanone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature of about 80°C. The reaction proceeds in two steps, with the first step involving the formation of an intermediate, and the second step involving the formation of the desired product. The reaction is typically complete in about 1-2 hours.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

(4-bromo-5-methyl-2-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-11-7-13(9-17)15(8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAPUVLWDNQVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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